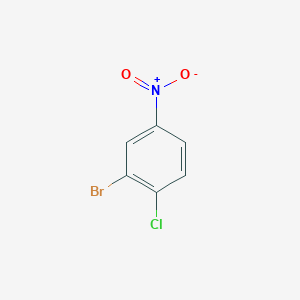
3-(2-Methylphenyl)propanal
Overview
Description
3-(2-Methylphenyl)propanal is a chemical compound with the molecular formula C10H12O . It is also known by other names such as 2-Methyl-3-phenylpropanal, Benzenepropanal, α-methyl-, and Propanal, 2-methyl-3-phenyl- .
Synthesis Analysis
The synthesis of 3-(2-Methylphenyl)propanal and its derivatives has been the subject of several studies . For instance, one study describes the synthesis of a perfume ingredient from the corresponding fragrance aldehydes by Jones oxidation .Molecular Structure Analysis
The molecular structure of 3-(2-Methylphenyl)propanal consists of a propanal group attached to a 2-methylphenyl group . The molecular weight is 148.202 Da .Physical And Chemical Properties Analysis
3-(2-Methylphenyl)propanal has a density of 1.0±0.1 g/cm3, a boiling point of 215.3±9.0 °C at 760 mmHg, and a flash point of 90.5±10.2 °C . It has an index of refraction of 1.503 and a molar refractivity of 45.2±0.3 cm3 .Scientific Research Applications
Perfumery Ingredient
“3-(2-Methylphenyl)propanal” is used as a perfumery ingredient . It’s a safe and uniquely performing ingredient that adds a distinct aroma to perfumes.
Flavoring Agent
This compound is also used as a flavoring agent . It can be used to add a specific flavor to food products.
Chemical Research
“3-(2-Methylphenyl)propanal” is used in chemical research . Its molecular structure and properties make it a subject of interest in various chemical studies.
Organic Synthesis
This compound can be used in organic synthesis . It can serve as a building block in the synthesis of more complex organic compounds.
Mechanism of Action
Target of Action
3-(2-Methylphenyl)propanal is a relatively understudied compound As such, its primary targets and their roles are not well-documented in the literature
Mode of Action
The mode of action of 3-(2-Methylphenyl)propanal is currently unknown due to the lack of research on this specific compound . The interaction of this compound with its potential targets and the resulting changes are areas for future investigation.
Biochemical Pathways
It belongs to the class of organic compounds known as phenylpropanes . Phenylpropanes are known to play a role in various biochemical pathways, but the specific pathways affected by 3-(2-Methylphenyl)propanal remain to be elucidated.
Result of Action
The molecular and cellular effects of 3-(2-Methylphenyl)propanal’s action are currently unknown
properties
IUPAC Name |
3-(2-methylphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,8H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHMXRXLWPQFTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569870 | |
| Record name | 3-(2-Methylphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)propanal | |
CAS RN |
19564-40-0 | |
| Record name | 3-(2-Methylphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















